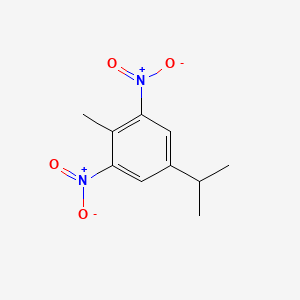

5-Isopropyl-2-methyl-1,3-dinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Isopropyl-2-méthyl-1,3-dinitrobenzène est un composé aromatique caractérisé par la présence de deux groupes nitro (-NO₂) liés à un cycle benzénique. Ce composé est un dérivé du dinitrobenzène, avec des substituants isopropyle et méthyle supplémentaires.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 5-Isopropyl-2-méthyl-1,3-dinitrobenzène implique généralement des réactions de nitration. La nitration de composés aromatiques comme le benzène est une méthode bien établie, où l'acide nitrique concentré et l'acide sulfurique sont utilisés comme agents de nitration .

Méthodes de Production Industrielle : Dans les milieux industriels, la production du 5-Isopropyl-2-méthyl-1,3-dinitrobenzène peut impliquer des procédés de synthèse en plusieurs étapes. Ces procédés comprennent l'alkylation initiale de dérivés du benzène, suivie d'une nitration contrôlée pour assurer l'introduction sélective des groupes nitro aux positions souhaitées .

Analyse Des Réactions Chimiques

Types de Réactions : Le 5-Isopropyl-2-méthyl-1,3-dinitrobenzène subit diverses réactions chimiques, notamment:

Oxydation : Les groupes nitro peuvent être réduits en amines dans des conditions spécifiques.

Réduction : Le composé peut être réduit en utilisant des réactifs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Des réactions de substitution aromatique électrophile peuvent se produire, où les groupes nitro influencent la réactivité du cycle benzénique.

Réactifs et Conditions Communes:

Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.

Réduction : Hydrogène gazeux (H₂) avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Halogénation utilisant du brome (Br₂) en présence d'un catalyseur acide de Lewis.

Principaux Produits Formés:

Oxydation : Formation d'acides nitrobenzoïques.

Réduction : Formation des amines correspondantes.

Substitution : Formation de dérivés halogénés.

4. Applications de la Recherche Scientifique

Le 5-Isopropyl-2-méthyl-1,3-dinitrobenzène a plusieurs applications dans la recherche scientifique:

Chimie : Utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et la recherche pharmaceutique.

Industrie : Utilisé dans la production de colorants, de pigments et d'explosifs.

5. Mécanisme d'Action

Le mécanisme d'action du 5-Isopropyl-2-méthyl-1,3-dinitrobenzène implique son interaction avec des cibles moléculaires par substitution aromatique électrophile. Les groupes nitro sur le cycle benzénique le rendent susceptible d'une attaque nucléophile, conduisant à diverses transformations chimiques. Les voies impliquées comprennent la formation d'intermédiaires comme les ions arénium, qui réagissent ensuite pour former les produits finaux .

Composés Similaires:

1,3-Dinitrobenzène : Un dérivé plus simple avec deux groupes nitro sur le cycle benzénique.

2,4-Dinitrotoluène : Contient deux groupes nitro et un groupe méthyle sur le cycle benzénique.

1,3,5-Trinitrobenzène : Contient trois groupes nitro sur le cycle benzénique.

Unicité : Le 5-Isopropyl-2-méthyl-1,3-dinitrobenzène est unique en raison de la présence à la fois de groupes isopropyle et méthyle, qui influencent sa réactivité chimique et ses propriétés physiques. Cet arrangement spécifique des substituants de ce composé offre des avantages distincts dans certaines réactions chimiques et applications .

Applications De Recherche Scientifique

5-Isopropyl-2-methyl-1,3-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and explosives.

Mécanisme D'action

The mechanism of action of 5-Isopropyl-2-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to various chemical transformations. The pathways involved include the formation of intermediates like arenium ions, which further react to form the final products .

Comparaison Avec Des Composés Similaires

1,3-Dinitrobenzene: A simpler derivative with two nitro groups on the benzene ring.

2,4-Dinitrotoluene: Contains two nitro groups and a methyl group on the benzene ring.

1,3,5-Trinitrobenzene: Contains three nitro groups on the benzene ring.

Uniqueness: 5-Isopropyl-2-methyl-1,3-dinitrobenzene is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and physical properties. This compound’s specific arrangement of substituents provides distinct advantages in certain chemical reactions and applications .

Propriétés

Formule moléculaire |

C10H12N2O4 |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

2-methyl-1,3-dinitro-5-propan-2-ylbenzene |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)8-4-9(11(13)14)7(3)10(5-8)12(15)16/h4-6H,1-3H3 |

Clé InChI |

SLFVHSBAQIDVQC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B12275376.png)

![1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12275383.png)

![N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12275384.png)

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)